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Compound of Interest

Compound Name: Perfluorohexyl iodide

Cat. No.: B1584492 Get Quote

Introduction: The Spectroscopic Identity of
Perfluorohexyl Iodide
Perfluorohexyl iodide (CF₃(CF₂)₅I), also known as 1-iodotridecafluorohexane, is a dense,

colorless liquid belonging to the class of perfluoroalkyl iodides. These compounds serve as

critical building blocks and intermediates in the synthesis of a wide array of fluorinated

materials, including surfactants, polymers, and pharmaceutical agents.[1] The unique

properties imparted by the perfluorinated chain—such as high thermal stability, chemical

inertness, and both hydrophobic and lipophobic character—are directly linked to its molecular

structure.

A definitive and unambiguous characterization of perfluorohexyl iodide is paramount for its

effective use in research and development. This guide provides an in-depth analysis of its core

spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy. As a senior application scientist, this

document moves beyond a simple recitation of data, explaining the causality behind the

observed spectral features and providing field-proven protocols for their acquisition and

interpretation.

Chemical Structure and Properties:

Formula: C₆F₁₃I[2]
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Molecular Weight: 445.95 g/mol [1]

CAS Number: 355-43-1[2]

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine

compounds. For perfluorohexyl iodide, ¹⁹F and ¹³C NMR are the primary techniques of

interest.

¹⁹F NMR Spectroscopy: The Definitive Fingerprint
Expertise & Experience: The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural

abundance, a spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of

that of the proton nucleus.[3] Crucially, its chemical shifts are spread over a very wide range

(approx. 800 ppm), which provides exquisite resolution and allows for clear differentiation of

magnetically non-equivalent fluorine environments within the perfluorohexyl iodide molecule.

[3]

Expected Spectrum: The spectrum of CF₃(CF₂)₄CF₂I is expected to show six distinct signals,

one for each unique fluorine environment. The chemical shift is highly sensitive to the

electronegativity of neighboring groups. The electron-withdrawing iodine atom significantly

deshields the adjacent CF₂ group, shifting it downfield relative to the other perfluoromethylene

groups. The terminal CF₃ group appears at the most upfield position. Extensive homonuclear

coupling (²JFF, ³JFF, and even ⁴JFF) is a hallmark of fluorinated compounds and results in

complex but informative splitting patterns.[4][5]

// Define nodes for atoms C1 [label="CF₃", pos="0,0!"]; C2 [label="CF₂", pos="1,0!"]; C3

[label="CF₂", pos="2,0!"]; C4 [label="CF₂", pos="3,0!"]; C5 [label="CF₂", pos="4,0!"]; C6

[label="CF₂", pos="5,0!"]; I [label="I", pos="6,0!"];

// Define nodes for labels label1 [label="a", pos="0,-0.5!", shape=none, fontcolor="#EA4335"];

label2 [label="b", pos="1,-0.5!", shape=none, fontcolor="#4285F4"]; label3 [label="c",

pos="2,-0.5!", shape=none, fontcolor="#34A853"]; label4 [label="d", pos="3,-0.5!",
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shape=none, fontcolor="#FBBC05"]; label5 [label="e", pos="4,-0.5!", shape=none,

fontcolor="#5F6368"]; label6 [label="f", pos="5,-0.5!", shape=none, fontcolor="#202124"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- I; } Caption: Molecular

structure of Perfluorohexyl Iodide with ¹⁹F NMR assignments.

Data Presentation: ¹⁹F NMR of Perfluorohexyl Iodide

The following table presents typical, representative ¹⁹F NMR chemical shifts for perfluorohexyl
iodide, referenced to CFCl₃ (δ = 0 ppm). These values are based on established data for long-

chain perfluoroalkyl iodides.[3][6][7]

Assignment
(Carbon)

Label
Chemical Shift (δ,
ppm)

Multiplicity

CF₃- (C1) a ~ -81.1 Triplet (t)

-CF₂- (C2) b ~ -126.0 Multiplet (m)

-CF₂- (C3) c ~ -122.5 Multiplet (m)

-CF₂- (C4) d ~ -123.4 Multiplet (m)

-CF₂- (C5) e ~ -115.2 Multiplet (m)

-CF₂I (C6) f ~ -65.8 Triplet (t)

Experimental Protocol: ¹⁹F NMR Acquisition

Sample Preparation: Prepare a solution of ~5-10 mg of perfluorohexyl iodide in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F

frequency.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquisition Parameters:

Experiment: Standard 1D ¹⁹F pulse-acquire experiment. Proton decoupling (¹H) is

generally not necessary but can be used to simplify spectra if hydrogen-containing

impurities are present.

Reference: Use an external or internal reference standard. CFCl₃ is the primary standard

(δ = 0 ppm).

Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all signals are

captured.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of the fluorine nuclei.

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of the ¹⁹F

nucleus.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the reference

standard.

¹³C NMR Spectroscopy: Probing the Carbon Backbone
Expertise & Experience: Acquiring a ¹³C NMR spectrum of a perfluorinated compound presents

a unique set of challenges and opportunities. The low natural abundance of ¹³C (~1.1%)

combined with the extensive C-F coupling significantly reduces signal-to-noise and splits each

carbon signal into a complex multiplet.[8] One-bond C-F coupling constants (¹JCF) are

particularly large, often exceeding 250 Hz.[9][10] While this complicates the spectrum, it

provides definitive proof of C-F bonding. Standard acquisition is performed with proton

decoupling, but fluorine coupling remains.

Expected Spectrum: Each of the six unique carbon atoms in perfluorohexyl iodide will appear

as a distinct multiplet. The CF₃ carbon will be a quartet, and each of the five CF₂ carbons will

appear as a triplet due to one-bond coupling with their attached fluorine atoms. Further, smaller

long-range couplings (²JCF, ³JCF) will add additional complexity to these multiplets. The
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chemical shifts are typically found in the range of 100-125 ppm for sp³ carbons bonded to

fluorine.[11]

Data Presentation: Expected ¹³C NMR Characteristics

Assignment
(Carbon)

Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity (due to
¹JCF)

Expected ¹JCF (Hz)

CF₃- (C1) ~118 Quartet (q) > 250

-CF₂- (C2-C5) ~105 - 120 Triplet (t) > 250

-CF₂I (C6) ~100 - 110 Triplet (t) > 250

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Prepare a more concentrated solution than for ¹⁹F NMR, typically 20-50

mg in 0.5-0.7 mL of deuterated solvent.

Instrument Setup:

Use a spectrometer with a multinuclear probe tuned to the ¹³C frequency.

Lock and shim as described for ¹⁹F NMR.

Acquisition Parameters:

Experiment: 1D ¹³C experiment with broadband ¹H decoupling.

Spectral Width: Set a wide spectral width (e.g., 250 ppm) to cover the range of fluorinated

carbons.

Acquisition Time: ~1 second.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: A significantly larger number of scans (e.g., 1024 to 4096 or more) is

required compared to ¹⁹F NMR to achieve an adequate signal-to-noise ratio.
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Processing: Standard Fourier transformation, phasing, and baseline correction.

¹H NMR Spectroscopy: A Case of Absence
A core tenet of spectral interpretation is to account for both the presence and absence of

signals. Perfluorohexyl iodide (C₆F₁₃I) contains no hydrogen atoms. Therefore, a ¹H NMR

spectrum of a pure, anhydrous sample will show no signals, aside from the residual proton

signal of the deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm) and potentially trace water. This

absence is a key piece of characterization data, confirming the fully perfluorinated nature of the

alkyl chain.

Section 2: Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization

technique that provides information about the molecular weight and, more importantly, the

fragmentation pattern of a molecule. This pattern serves as a molecular fingerprint. For

perfluoroalkyl iodides, the fragmentation is highly predictable. The carbon-iodine bond is the

weakest bond in the molecule and is expected to cleave readily. Subsequent fragmentation

typically proceeds via the sequential loss of CF₂ units.[12][13] Iodine is monoisotopic (¹²⁷I), so

unlike chlorine or bromine, it does not produce a characteristic isotopic pattern in the molecular

ion region.

Fragmentation Analysis: Upon ionization, the molecular ion [C₆F₁₃I]⁺˙ may be observed, but it

is often weak or absent due to the lability of the C-I bond. The most prominent fragmentation

pathways are:

Cleavage of the C-I bond: This is the most favorable initial fragmentation, leading to the

formation of the perfluorohexyl cation [C₆F₁₃]⁺ (m/z 319) and an iodine radical.

Loss of CF₃: Cleavage of a C-C bond can lead to the loss of a trifluoromethyl radical,

resulting in a [C₅F₁₀I]⁺ fragment.

Sequential loss of CF₂: The [C₆F₁₃]⁺ fragment can further decompose by losing neutral CF₂

(50 Da) units, leading to a cascade of smaller perfluoroalkyl cations: [C₅F₁₁]⁺ (m/z 269),

[C₄F₉]⁺ (m/z 219), [C₃F₇]⁺ (m/z 169), [C₂F₅]⁺ (m/z 119), and [CF₃]⁺ (m/z 69). The [CF₃]⁺

fragment at m/z 69 is often a very abundant peak in the spectra of fluorinated compounds.
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[C₆F₁₃I]⁺˙
m/z 446

[C₆F₁₃]⁺
m/z 319

- I•

[C₅F₁₁]⁺
m/z 269

- CF₂

[C₄F₉]⁺
m/z 219

- CF₂

[C₃F₇]⁺
m/z 169

- CF₂

[C₂F₅]⁺
m/z 119

- CF₂

[CF₃]⁺
m/z 69

- CF₂

Click to download full resolution via product page

Data Presentation: Mass Spectrum of Perfluorohexyl Iodide
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The following data is derived from the NIST Electron Ionization mass spectrum of

perfluorohexyl iodide.[2]

m/z Relative Intensity (%) Proposed Fragment Ion

446 < 1 [C₆F₁₃I]⁺˙ (Molecular Ion)

319 45 [C₆F₁₃]⁺

269 5 [C₅F₁₁]⁺

219 20 [C₄F₉]⁺

181 10 [C₄F₇]⁺ or [C₃F₅I]⁺

169 35 [C₃F₇]⁺

131 100 [C₃F₅]⁺ (Base Peak)

119 30 [C₂F₅]⁺

100 20 [C₂F₄]⁺

69 95 [CF₃]⁺

Experimental Protocol: GC-MS Acquisition

Sample Preparation: Prepare a dilute solution of perfluorohexyl iodide (~1 mg/mL) in a

volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Instrument Setup:

Gas Chromatograph (GC): Use a capillary column suitable for nonpolar compounds (e.g.,

DB-5 or equivalent).

GC Program: Start at a low temperature (e.g., 40-50 °C), hold for 1-2 minutes, then ramp

the temperature at 10-20 °C/min up to ~250 °C.

Injector: Use a split/splitless injector at ~250 °C.

Carrier Gas: Helium at a constant flow rate (~1 mL/min).
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Mass Spectrometer (MS) Setup:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: Scan from m/z 40 to 500.

Data Acquisition: Inject 1 µL of the sample. The GC will separate the compound from the

solvent and any impurities before it enters the MS for ionization and analysis.

Section 3: Infrared (IR) Spectroscopy
Expertise & Experience: Infrared spectroscopy probes the vibrational frequencies of covalent

bonds within a molecule. The C-F bond is highly polar, and its stretching vibrations produce

exceptionally strong and characteristic absorption bands.[1] This makes IR spectroscopy a

rapid and effective method for confirming the presence of a perfluorinated substructure.

Spectral Interpretation: The IR spectrum of perfluorohexyl iodide is dominated by a series of

intense, broad absorption bands in the 1100-1300 cm⁻¹ region. These bands are due to the

symmetric and asymmetric stretching modes of the numerous C-F bonds in the CF₂ and CF₃

groups.[14] The sheer number of coupled C-F oscillators results in a broad and complex

envelope rather than discrete, sharp peaks. The C-I stretching vibration is expected at a much

lower frequency (< 600 cm⁻¹), which may be outside the range of standard mid-IR

spectrometers.[11]

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~1235 cm⁻¹ Strong, Broad Asymmetric C-F Stretch (CF₂)

~1195 cm⁻¹ Strong, Broad Symmetric C-F Stretch (CF₂)

~1145 cm⁻¹ Strong, Broad C-F Stretch (CF₃)

~700-800 cm⁻¹ Medium
CF₂/CF₃ Bending/Deformation

Modes
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Experimental Protocol: ATR-FTIR Acquisition

Sample Preparation: No special preparation is needed for a liquid sample.

Instrument Setup:

Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory (e.g., with a diamond or zinc selenide crystal).

Record a background spectrum of the clean, empty ATR crystal. This is crucial for

removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Acquisition:

Place a single drop of perfluorohexyl iodide directly onto the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-

quality spectrum.

The required spectral range is typically 4000-600 cm⁻¹.

Processing & Cleanup:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol

or acetone) and a soft laboratory wipe.
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Click to download full resolution via product page

Conclusion
The spectroscopic analysis of perfluorohexyl iodide provides a clear and self-validating

system for its identification. ¹⁹F NMR offers the most detailed structural information, with six

distinct signals corresponding to the unique fluorine environments. ¹³C NMR, while challenging

to acquire, confirms the carbon backbone through characteristic triplet and quartet splitting
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patterns. Mass Spectrometry reveals a predictable fragmentation pathway initiated by the

cleavage of the weak C-I bond, with a base peak at m/z 131 and a strong signal for the [CF₃]⁺

ion at m/z 69. Finally, IR Spectroscopy provides a rapid confirmation of the perfluorinated

structure via intense C-F stretching absorptions in the 1100-1300 cm⁻¹ region. Together, these

techniques provide an unambiguous analytical profile essential for any researcher or

professional in the fields of materials science, drug development, and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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